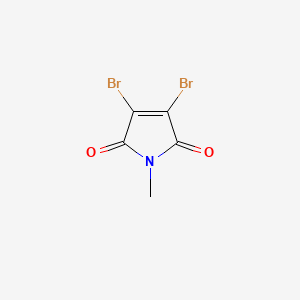

2,3-Dibromo-N-methylmaleimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120444. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKITYUQKOJMMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184108 | |

| Record name | Maleimide, dibromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3005-27-4 | |

| Record name | Dibromo-N-methylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3005-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, dibromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3005-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, dibromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-N-methylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-2,3-dibromomaleimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5U5TK6UT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dibromo-N-methylmaleimide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dibromo-N-methylmaleimide, a valuable reagent and building block in synthetic organic chemistry and drug discovery. The document details experimental protocols, physical and chemical properties, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is a halogenated derivative of N-methylmaleimide. The presence of two bromine atoms on the maleimide ring significantly influences its electronic properties and reactivity, making it a potent Michael acceptor and a versatile precursor for a variety of chemical transformations. The maleimide scaffold itself is of great interest in medicinal chemistry due to its ability to participate in bioconjugation reactions, particularly with cysteine residues in proteins. The dibrominated nature of this specific compound opens avenues for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. Its applications include the synthesis of bis-indolylmaleimides and intermediates for novel materials like[1]thiahelicene.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, N-methylmaleimide, from maleic anhydride and methylamine. The second step is the bromination of the N-methylmaleimide double bond.

Step 1: Synthesis of N-methylmaleimide

N-substituted maleimides are commonly synthesized from maleic anhydride and a primary amine. The reaction proceeds through an N-substituted maleamic acid intermediate, which is subsequently cyclized via dehydration.

-

Formation of N-methylmaleamic acid: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetone at room temperature.

-

Slowly add a solution of methylamine (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

-

A precipitate of N-methylmaleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold solvent. The intermediate can be used in the next step without further purification.

-

Cyclodehydration to N-methylmaleimide: Suspend the N-methylmaleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 eq).

-

Heat the mixture with stirring (e.g., on a water bath) until the solution becomes clear and the color changes, indicating the formation of the imide.

-

Cool the reaction mixture and pour it into ice-cold water with vigorous stirring to precipitate the N-methylmaleimide.

-

Collect the product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Bromination of N-methylmaleimide

The bromination of the double bond of N-methylmaleimide yields the final product, this compound.

-

In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylmaleimide (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (2.5 eq) and a catalytic amount of a radical initiator like tetrabutylammonium bromide (0.05 eq).

-

Heat the reaction mixture to 50°C and stir for 12 hours.

-

After cooling to room temperature, add hexane to the mixture.

-

Filter the resulting mixture through a short plug of silica gel to remove the succinimide byproduct, eluting with a mixture of dichloromethane and hexane.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-dichloromethane gradient.

-

Combine the fractions containing the product and remove the solvent under reduced pressure to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Overall synthesis workflow for this compound.

Characterization

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Br₂NO₂ | [3][4][5] |

| Molecular Weight | 268.89 g/mol | [3][4][5] |

| CAS Number | 3005-27-4 | [3][4][5] |

| Appearance | Solid | [3] |

| Melting Point | 120-124 °C (lit.) | [1][2][3][5] |

| IUPAC Name | 3,4-dibromo-1-methylpyrrole-2,5-dione | [4] |

| Synonyms | 3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione | [3][4] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from similar compounds.

| Technique | Expected Data |

| ¹H NMR | A singlet for the N-methyl (N-CH₃) protons, expected to appear in the range of δ 3.0-3.5 ppm. |

| ¹³C NMR | - C=O (carbonyl): Signals for the two equivalent carbonyl carbons in the imide ring, expected around δ 165-175 ppm. - C=C (alkene): Signals for the two equivalent bromine-substituted carbons of the double bond, expected around δ 120-130 ppm. - N-CH₃ (methyl): A signal for the N-methyl carbon, expected around δ 25-30 ppm. |

| FT-IR (KBr) | - C=O stretch (imide): Strong absorption bands around 1700-1780 cm⁻¹. - C-N stretch: Absorption in the range of 1300-1400 cm⁻¹. - C-Br stretch: Absorption in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms, with peaks at m/z 267 (M⁺), 269 (M+2), and 271 (M+4) in an approximate ratio of 1:2:1. - Fragmentation: Common fragmentation pathways may include the loss of a bromine atom (-Br), carbon monoxide (-CO), and the entire dibromomaleimide ring. The top peak is reported at m/z 131 and the second highest at m/z 133.[4] |

Applications in Drug Development

Maleimide derivatives are widely used in drug development, primarily for their ability to form stable covalent bonds with thiol groups of cysteine residues in proteins. This reactivity makes them valuable as warheads for covalent inhibitors, which can offer enhanced potency and prolonged duration of action. This compound, with its reactive sites, can serve as a versatile platform for the development of such inhibitors. The bromine atoms can be substituted via cross-coupling reactions to introduce various functionalities that can interact with the target protein, while the maleimide core acts as the covalent anchor.

Conceptual Signaling Pathway Inhibition Diagram

Caption: Covalent inhibition of a target protein in a signaling pathway.

References

In-Depth Technical Guide: 2,3-Dibromo-N-methylmaleimide (CAS 3005-27-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromo-N-methylmaleimide (CAS 3005-27-4), a versatile reagent with significant applications in chemical synthesis and biomedical research. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its current and potential biological applications. Particular emphasis is placed on its utility in bioconjugation, its reactivity as a dienophile in Diels-Alder reactions, and its emerging potential as a cytotoxic agent.

Chemical and Physical Properties

This compound is a halogenated derivative of N-methylmaleimide. The presence of two bromine atoms on the maleimide ring significantly influences its electrophilicity and reactivity.[1][2]

Table 1: Chemical and Physical Properties of this compound [3][4][5][6]

| Property | Value |

| CAS Number | 3005-27-4 |

| Molecular Formula | C₅H₃Br₂NO₂ |

| Molecular Weight | 268.89 g/mol |

| IUPAC Name | 3,4-dibromo-1-methylpyrrole-2,5-dione |

| Synonyms | N-Methyl-2,3-dibromomaleimide, 3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione |

| Appearance | Solid |

| Melting Point | 120-124 °C |

| Solubility | Soluble in many organic solvents. |

| SMILES | CN1C(=O)C(Br)=C(Br)C1=O |

| InChI Key | CKITYUQKOJMMOI-UHFFFAOYSA-N |

Synthesis

The primary synthetic route to this compound involves the reaction of 2,3-dibromomaleic anhydride with methylamine.[7] This reaction proceeds via a two-step process: initial formation of a maleamic acid intermediate followed by cyclization to the imide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general synthesis of N-substituted maleimides from the corresponding anhydride and a primary amine.[4][7]

Materials:

-

2,3-Dibromomaleic anhydride

-

Methylamine (e.g., as a solution in THF or water)

-

Glacial acetic acid

-

Sodium acetate (anhydrous)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Amic Acid Formation: Dissolve 2,3-dibromomaleic anhydride (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask. Cool the solution in an ice bath.

-

Slowly add a solution of methylamine (1.1 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the intermediate, N-methyl-2,3-dibromomaleamic acid, can be monitored by TLC.

-

Cyclization to Imide: To the reaction mixture, add glacial acetic acid and anhydrous sodium acetate (0.5 equivalents).

-

Heat the mixture to reflux for 4-6 hours. The progress of the cyclization to form this compound can be monitored by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Synthesis

This compound is a valuable building block in organic synthesis due to its reactive carbon-carbon double bond and the presence of two bromine atoms that can act as leaving groups or participate in cross-coupling reactions.

Diels-Alder Reactions

As an electron-deficient dienophile, this compound readily participates in [4+2] cycloaddition reactions with conjugated dienes.[4] A common example is the reaction with anthracene.[2][3][5]

This protocol is a general procedure for the Diels-Alder reaction between anthracene and a maleimide derivative.[1][2][3][5]

Materials:

-

This compound

-

Anthracene

-

Xylene (or another high-boiling solvent like toluene)

-

Reflux condenser

-

Heating mantle

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and anthracene (1 equivalent).

-

Add a suitable high-boiling solvent, such as xylene.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

If precipitation occurs, collect the product by vacuum filtration and wash with a small amount of cold solvent.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Caption: Diels-Alder reaction of this compound.

Reactions with Nucleophiles

The electron-deficient double bond of this compound is susceptible to Michael addition by nucleophiles, particularly thiols.[8] This reactivity is the basis for its widespread use in bioconjugation.

Biological Applications

The reactivity of this compound towards thiols makes it a valuable tool in chemical biology and drug development, particularly for the modification of proteins and peptides.

Bioconjugation and Labeling of Cysteine-Containing Peptides

Maleimides are well-established reagents for the selective modification of cysteine residues in proteins and peptides.[8] The thiol group of cysteine undergoes a Michael addition to the maleimide double bond, forming a stable thioether linkage.[9][10] this compound offers the potential for dual modification or for the introduction of further functionality after the initial conjugation.

This is a general protocol for labeling a peptide with a maleimide-containing reagent.[10][11][12]

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5, degassed)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching reagent (e.g., 2-mercaptoethanol or DTT)

-

Purification system (e.g., HPLC)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer. If the peptide contains disulfide bonds that need to be reduced, add TCEP and incubate for 30-60 minutes at room temperature.

-

Maleimide Solution: Prepare a stock solution of this compound in DMF or DMSO.

-

Labeling Reaction: Add the this compound stock solution to the peptide solution (typically a 5-20 fold molar excess of the maleimide).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

Quenching: (Optional) To stop the reaction, add a quenching reagent like 2-mercaptoethanol to consume any unreacted maleimide.

-

Purification: Purify the labeled peptide from excess reagents using a suitable method such as reverse-phase HPLC.

Caption: Workflow for labeling a cysteine-containing peptide.

Potential as a Cytotoxic Agent

Maleimide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[13][14] The proposed mechanism of action often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to necrotic cell death.[13] This is associated with a loss of mitochondrial membrane potential and ATP depletion.[13] While specific studies on the cytotoxicity of this compound are limited, a novel N-triazolyl maleimide derivative has shown toxicity against human melanoma cell lines, suggesting that the maleimide scaffold is a promising starting point for the development of new anticancer agents.[14]

Table 2: Cytotoxicity of a Novel N-triazolyl Maleimide Derivative (Compound 4l)[14]

| Cell Line | IC₅₀ (µM) |

| SK-Mel-28 (Melanoma) | Lower concentration required |

| SK-Mel-103 (Melanoma) | Lower concentration required |

| HUVEC (Endothelial) | > 100 |

Note: Specific IC₅₀ values for the melanoma cell lines were not provided in the abstract, but the study indicated higher potency compared to the non-cancerous HUVEC cell line.

Potential as a Kinase Inhibitor

Derivatives of 2,3-bisarylmaleimides have been designed and synthesized as inhibitors of protein kinase C (PKC).[15] This suggests that the maleimide core can serve as a scaffold for the development of kinase inhibitors. While there is no direct evidence of this compound acting as a kinase inhibitor, its structural similarity to known inhibitors warrants further investigation into its potential effects on various signaling pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in many diseases, including cancer.[16][17][18][19] Some small molecule inhibitors of the NF-κB pathway have been identified.[20] Given the ability of maleimides to react with cysteine residues, and the presence of critical cysteine residues in proteins involved in the NF-κB pathway (such as in IKKβ), it is plausible that this compound could modulate this pathway. However, direct experimental evidence for this is currently lacking and represents an area for future research.

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes serious eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a multifaceted chemical entity with established utility in organic synthesis and significant potential in biomedical research. Its well-defined reactivity, particularly towards thiols, makes it an invaluable tool for bioconjugation and the site-specific modification of proteins. Furthermore, the emerging evidence of cytotoxicity in maleimide derivatives suggests promising avenues for the development of novel therapeutic agents. Future research should focus on a more detailed characterization of its biological activity, including its effects on specific signaling pathways such as protein kinase and NF-κB pathways, to fully elucidate its therapeutic and research potential.

References

- 1. scribd.com [scribd.com]

- 2. studylib.net [studylib.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Diels-Alder Reaction | Hunter College CUNY - Edubirdie [edubirdie.com]

- 6. This compound | C5H3Br2NO2 | CID 18155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 13. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of protein kinase C. 1. 2,3-Bisarylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small-molecule Articles | Smolecule [smolecule.com]

- 17. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 18. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 2,3-Dibromo-N-methylmaleimide: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dibromo-N-methylmaleimide, along with detailed insights into its significant applications in synthetic chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and organic synthesis, offering detailed experimental protocols and workflow visualizations.

Core Properties of this compound

This compound is a halogenated derivative of N-methylmaleimide. The presence of two bromine atoms on the maleimide ring significantly influences its reactivity, making it a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Br₂NO₂ | [1][2][3][4][5] |

| Molecular Weight | 268.89 g/mol | [1][2][3][4][5] |

| CAS Number | 3005-27-4 | [1][2][3][5] |

| Appearance | Solid | [5] |

| Melting Point | 120-124 °C (lit.) | [3][5][6] |

| IUPAC Name | 3,4-dibromo-1-methylpyrrole-2,5-dione | [1] |

| Synonyms | 3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione | [5] |

| InChI Key | CKITYUQKOJMMOI-UHFFFAOYSA-N | [1][3][4] |

| SMILES String | CN1C(=O)C(Br)=C(Br)C1=O | [3][4][6] |

Synthetic Applications and Experimental Protocols

This compound is a versatile building block in organic synthesis. Its utility is prominently demonstrated in the synthesis of bis-indolylmaleimides, a class of compounds with significant biological activities, and as a precursor in the synthesis of complex polycyclic aromatic compounds like thiahelicenes.

Synthesis of Bis-indolylmaleimides

One of the primary applications of this compound is in the synthesis of bis-indolylmaleimides.[7][8] This is typically achieved through a reaction with an indolyl Grignard reagent. The reaction outcome can be controlled by the choice of solvent to yield either mono- or bis-substituted products.[3]

This protocol outlines the synthesis of a symmetrical bis-indolylmaleimide using a Grignard reaction.

Materials:

-

This compound

-

Indole

-

Methyl iodide

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

Preparation of Indolyl Magnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a solution of ethyl bromide in anhydrous THF to initiate the Grignard reaction.

-

To the activated magnesium, add a solution of indole in anhydrous THF dropwise under a nitrogen atmosphere.

-

Stir the mixture at room temperature until the indole is consumed (monitor by TLC).

-

-

Synthesis of the Bis-indolylmaleimide:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.

-

Add a catalytic amount of Hexamethylphosphoramide (HMPA).

-

Cool the solution to 0 °C.

-

Slowly add the prepared indolyl magnesium bromide solution to the this compound solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction in toluene predominantly yields the bis-indolyl compound.[3]

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired bis-indolylmaleimide.

-

Caption: Workflow for the synthesis of bis-indolylmaleimide.

Intermediate for[7]Thiahelicene Synthesis

The synthesis of thiahelicenes is a multi-step process that often involves the formation of stilbene-like intermediates followed by photocyclization. A plausible, though generalized, route starting from a mono-substituted maleimide derivative is outlined below.

Conceptual Steps:

-

Mono-arylation: A mono-Suzuki or similar cross-coupling reaction on this compound with a suitable boronic acid derivative of a thiophene-containing aromatic system.

-

Second Cross-Coupling: A subsequent cross-coupling reaction at the remaining bromine position to introduce another aromatic fragment, creating a precursor for cyclization.

-

Photocyclization: An intramolecular photocyclization (Mallory reaction) of the di-aryl maleimide derivative to form the rigid, helical structure of the thiahelicene.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of thiahelicenes for molecular electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes | MDPI [mdpi.com]

- 6. A practical method for the synthesis of indolylaryl- and bisindolylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2,3-Dibromo-N-methylmaleimide with Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and mechanism of action of 2,3-dibromo-N-methylmaleimide with thiol-containing molecules, particularly cysteine residues in proteins. The unique reactivity of this dibrominated maleimide derivative offers versatile opportunities for bioconjugation, protein modification, and the development of novel therapeutic agents. This document details the core reaction mechanism, provides quantitative data from key studies, outlines detailed experimental protocols for its application, and illustrates the relevant chemical transformations and workflows through diagrams.

Core Mechanism of Action: A Sequential Thiol Addition-Elimination

The reaction of this compound with thiols proceeds through a sequential addition-elimination mechanism, offering multiple avenues for conjugation and protein modification. Unlike traditional maleimides that undergo a simple Michael addition, the presence of two bromine atoms on the maleimide ring of this compound allows for a more complex and versatile reactivity profile.[1][2]

The initial reaction involves the nucleophilic attack of a thiol group (typically from a cysteine residue in a protein) on one of the bromine-bearing carbons of the maleimide double bond. This is followed by the elimination of a bromide ion, resulting in a monobromo-thiol-maleimide intermediate. This intermediate can then react with a second thiol molecule, leading to a bis-thioether adduct and the elimination of the second bromide ion. This sequential reaction allows for the cross-linking of two thiol molecules or the introduction of two different thiol-containing moieties.[1][2]

Furthermore, the reaction is reversible under certain conditions, particularly in the presence of reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or a large excess of a thiol, which can cleave the formed thioether bonds and regenerate the original protein.[1][3] This reversibility opens up possibilities for applications in drug delivery systems where the release of a therapeutic cargo is desired under specific reducing environments, such as within the cytoplasm of a cell.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the reaction of dibromomaleimides with thiols. These data are crucial for designing and optimizing bioconjugation experiments.

Table 1: Reaction Conditions and Conversions for the Modification of Grb2-SH2 (L111C) with Dibromomaleimide [1]

| Reagent | Equivalents | Solvent System | Temperature (°C) | Time (h) | Conversion (%) |

| Dibromomaleimide | 1.1 | 50 mM Sodium Phosphate, pH 6.2, 40% MeCN, 2.5% DMF | 20 | 1 | Quantitative |

Table 2: Reversibility of Thiol Adducts [1]

| Adduct | Reagent for Reversal | Equivalents | Temperature (°C) | Time (h) | Conversion back to Unmodified Protein (%) |

| Grb2-SH2-Dibromomaleimide-Thiol Adduct | 2-Mercaptoethanol or Glutathione | Excess | 0 | 4 | Quantitative |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Protocol for Protein Modification with this compound

This protocol describes a general procedure for the modification of a cysteine-containing protein with this compound.

Materials:

-

Cysteine-containing protein

-

This compound

-

Reaction Buffer: 50 mM Sodium Phosphate, pH 7.4, 150 mM NaCl

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, add TCEP to a final concentration of 1-5 mM and incubate for 1 hour at room temperature.

-

Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction can be carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quenching: To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Analyze the purified protein conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry (e.g., ESI-MS) to determine the exact mass and degree of labeling.

Protocol for Characterization of Thiol Adducts by Mass Spectrometry

Procedure:

-

Prepare the protein conjugate sample as described in the purification step above, ensuring it is in a volatile buffer (e.g., ammonium bicarbonate).

-

Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).

-

Deconvolute the resulting mass spectrum to determine the molecular weight of the modified protein.

-

The mass shift corresponding to the addition of one or two thiol moieties via the this compound linker can be calculated to confirm successful conjugation.

Protocol for Monitoring Reaction Kinetics by HPLC

Procedure:

-

Set up the reaction as described in the conjugation protocol.

-

At various time points, withdraw a small aliquot of the reaction mixture.

-

Quench the reaction in the aliquot immediately by adding a large excess of a quenching reagent.

-

Analyze the quenched aliquot by reverse-phase HPLC (RP-HPLC) using a C18 column.

-

Monitor the disappearance of the starting protein peak and the appearance of the product peak(s) over time. The peak areas can be integrated to determine the percentage of conversion at each time point.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

Figure 1: Reaction mechanism of this compound with thiols.

Figure 2: General experimental workflow for protein modification.

Applications in Drug Development and Signaling Pathways

The unique reactivity of this compound makes it a valuable tool in drug development. Its ability to crosslink two thiol groups can be exploited to create more stable and homogenous antibody-drug conjugates (ADCs) by bridging disulfide bonds in antibodies. This site-specific conjugation can lead to ADCs with improved pharmacokinetic properties and therapeutic indices.

While direct involvement of this compound itself in specific signaling pathways is not extensively documented, its utility lies in its ability to modify proteins that are key players in these pathways. For example, it can be used to attach probes (e.g., fluorescent dyes, biotin) to cysteine residues of enzymes or receptors involved in cancer signaling or inflammatory pathways. This allows for the study of protein localization, interaction, and function within these pathways. The reversible nature of the thiol adducts can also be harnessed to design drugs that are activated in the reducing environment of specific cellular compartments, thereby targeting particular signaling events.

Conclusion

This compound is a versatile reagent for the modification of thiol-containing molecules. Its sequential addition-elimination mechanism allows for the formation of stable or reversible bis-thioether adducts, providing a powerful tool for bioconjugation, protein engineering, and drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective application of this compound in research and development settings. A thorough understanding of its reactivity is key to harnessing its full potential in creating novel and effective biomolecular constructs.

References

An In-depth Technical Guide to the Reactivity of 2,3-Dibromo-N-methylmaleimide with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2,3-dibromo-N-methylmaleimide (DBM) with cysteine residues. It covers the reaction mechanism, applications in bioconjugation, quantitative parameters, and detailed experimental protocols.

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development. Among the amino acids, cysteine, with its nucleophilic thiol group, is a prime target for chemical conjugation.[1] this compound has emerged as a powerful reagent for cysteine modification, offering unique advantages over traditional maleimides, particularly in the development of antibody-drug conjugates (ADCs).[2] DBM can react with one or two cysteine residues, enabling either monofunctional labeling or the bridging of disulfide bonds.[3][4] This versatility allows for the creation of more stable and homogeneous bioconjugates.[5]

Reaction Mechanism

The reactivity of this compound with cysteine residues proceeds through a sequential nucleophilic substitution and Michael addition mechanism. The high nucleophilicity of the cysteine thiol group under physiological conditions drives the reaction.[1]

Initially, a cysteine thiol attacks one of the bromine-bearing carbons of the maleimide ring in a nucleophilic substitution reaction, displacing a bromide ion. This forms a monobromo-thiosuccinimide intermediate. Subsequently, a second cysteine thiol can attack the remaining bromine, or more commonly, add across the carbon-carbon double bond of the maleimide ring via a Michael addition. When bridging a disulfide bond, the two cysteines are held in close proximity, facilitating the reaction with both bromine atoms to form a stable dithiomaleimide bridge.[4]

It has been shown that dibromomaleimides can also be used for reversible cysteine modification. The resulting protein-maleimide products can be cleaved to regenerate the unmodified protein by the addition of a phosphine or a large excess of a thiol.[3]

Quantitative Data Summary

The efficiency and specificity of the reaction between this compound and cysteine are influenced by several factors. The table below summarizes key quantitative parameters gathered from various studies.

| Parameter | Value/Range | Conditions | Reference |

| pH | 7.0 - 8.5 | Optimal for specific thiol modification.[6][7] | [6][7] |

| Reaction Time | 1 - 2 hours | At room temperature for complete conjugation.[8][9] | [8][9] |

| Stoichiometry (DBM:Antibody) | 8:1 to 25:1 molar excess | For labeling reduced disulfide bonds in antibodies.[2][7] | [2][7] |

| Temperature | Room Temperature (20-25°C) or 37°C | Reaction proceeds efficiently at these temperatures.[2][8] | [2][8] |

| Specificity | Highly selective for thiols over amines | At neutral pH, the reaction with thiols is ~1000 times faster.[8][10] | [8][10] |

Experimental Protocols

This section provides a general protocol for the labeling of an antibody with a this compound functionalized molecule.

4.1. Materials

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

-

This compound functionalized reagent

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification column (e.g., Sephadex G-25) or ultrafiltration device

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Antibody Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.2-7.4).[9]

-

Disulfide Bond Reduction : To the antibody solution, add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.[2][9]

-

DBM Reagent Preparation : Immediately before use, dissolve the this compound functionalized reagent in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.[8]

-

Conjugation Reaction : Add the DBM reagent stock solution to the reduced antibody solution to achieve the desired molar excess. The reaction is typically carried out for 1-2 hours at room temperature with gentle stirring.[8][9]

-

Reaction Quenching (Optional) : The reaction can be quenched by adding a thiol-containing molecule like N-acetylcysteine to react with any excess DBM reagent.

-

Purification : Remove the excess, unreacted DBM reagent and other small molecules by size exclusion chromatography (e.g., Sephadex G-25) or by using an ultrafiltration device with an appropriate molecular weight cutoff.[11]

-

Characterization : Analyze the resulting antibody conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation. This is typically done using techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy.[2]

Applications in Drug Development

The unique reactivity of this compound makes it a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs).

-

Site-Specific Conjugation : DBM allows for the precise attachment of payloads to engineered or native cysteine residues, leading to more homogeneous ADC products.[1][2]

-

Disulfide Bridging : The ability of DBM to bridge reduced disulfide bonds in antibodies provides a stable linkage for drug attachment, improving the in vivo stability of the ADC.[4][5]

-

Controlled Drug-to-Antibody Ratio (DAR) : By controlling the reaction conditions, it is possible to achieve a desired DAR, which is a critical parameter for the efficacy and safety of an ADC.[2]

References

- 1. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid | MDPI [mdpi.com]

- 11. biotium.com [biotium.com]

Solubility of 2,3-Dibromo-N-methylmaleimide in Aqueous Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromo-N-methylmaleimide. While specific quantitative solubility data in various aqueous buffers is not extensively documented in publicly available literature, this guide consolidates the known chemical properties, discusses key factors influencing the solubility and stability of maleimides, and offers a detailed protocol for determining its solubility experimentally.

Introduction to this compound

This compound is a chemical reagent widely utilized in bioconjugation and protein modification.[1][2] Its reactivity is centered on the two bromine atoms, which can be sequentially displaced by thiol groups (such as those from cysteine residues in proteins) via a nucleophilic substitution mechanism.[3] This allows for the stable bridging of disulfide bonds or the attachment of multiple functional groups, making it a versatile tool in the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics.[1][4] Understanding its solubility is critical for optimizing reaction conditions and ensuring the reproducibility of conjugation protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and experimental design.

| Property | Value | Reference |

| IUPAC Name | 3,4-dibromo-1-methylpyrrole-2,5-dione | [5] |

| Synonyms | 1-Methyl-3,4-dibromomaleimide, N-Methyldibromomaleimide | [6][7] |

| CAS Number | 3005-27-4 | [6][8] |

| Molecular Formula | C₅H₃Br₂NO₂ | [5][8] |

| Molecular Weight | 268.89 g/mol | [5][6] |

| Melting Point | 120-124 °C | [6][8] |

| Appearance | Solid | [8] |

| Water Solubility | No data available | [8] |

| log Pow (n-octanol/water) | 1.109 | [8] |

Factors Influencing Solubility and Stability in Aqueous Buffers

The solubility of maleimides like this compound in aqueous solutions is governed by several factors. While specific data is lacking, general principles for maleimides apply.

-

pH: The pH of the buffer is a critical parameter. Maleimide rings are susceptible to hydrolysis, especially at neutral to alkaline pH (pH > 7.5), which opens the ring and renders the compound inactive for conjugation.[9][10] Therefore, conjugation reactions are typically performed in buffers with a pH range of 7.0-7.5 to balance reactivity with stability.[11] Acidic conditions can suppress hydrolysis but may also reduce the reactivity of thiol groups.[12]

-

Buffer Composition: The composition of the buffer can influence both the solubility of the compound and the stability of the maleimide ring.[10] Common buffers used for maleimide chemistry include phosphate-buffered saline (PBS) and Tris buffers.[11] It is crucial to avoid buffers containing primary amines (like Tris at higher concentrations or glycine) if the reaction pH is high, as they can compete with the target thiol in reacting with the maleimide.

-

Co-solvents: Due to the often limited aqueous solubility of maleimide compounds, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are frequently used to prepare concentrated stock solutions.[11][13] These stock solutions are then added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low enough to not denature the target proteins.

-

Temperature: Temperature affects solubility, with higher temperatures generally increasing the rate of dissolution. However, elevated temperatures can also accelerate the rate of hydrolysis of the maleimide ring.[14] Most maleimide conjugation protocols recommend incubation at room temperature or 4°C.[11]

The logical relationship between these factors and the outcome for experimental design is visualized below.

Caption: Factors influencing maleimide solubility and stability.

Application in Bioconjugation

This compound is primarily used for cysteine-specific modification and disulfide bond bridging.[1] The process involves the sequential substitution of its two bromine atoms by thiol groups. This reaction is typically performed in aqueous buffers, highlighting the necessity of at least partial solubility to proceed.[3]

The general workflow for using this reagent to bridge a disulfide bond in a protein is outlined below.

Caption: Workflow for disulfide bridging with this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific aqueous buffer. This method is based on the shake-flask principle, a standard technique for solubility measurement.[15]

Materials:

-

This compound

-

Selected aqueous buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or overhead rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis method.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh an excess amount of this compound into a series of vials. A starting point could be to add 5-10 mg of the compound to 1 mL of the chosen buffer in each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator at a controlled temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24 to 72 hours).[16] The presence of undissolved solid material must be visible at the end of this period.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully centrifuge the vials at a moderate speed (e.g., 5000 x g) to pellet the remaining solid.[16]

-

-

Sample Collection and Filtration:

-

Withdraw a precise volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter (0.22 µm) to remove any remaining microscopic particles. This step is crucial to avoid artificially high results.

-

-

Quantification:

-

Dilute the filtered solution with the buffer to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting value represents the equilibrium solubility of the compound in that specific buffer at the tested temperature.

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for determining solubility.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 3005-27-4 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C5H3Br2NO2 | CID 18155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-二溴-N-甲基马来酰亚胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 3005-27-4 [chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. materialneutral.info [materialneutral.info]

Technical Guide: Safe Handling and Application of 2,3-Dibromo-N-methylmaleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and application of 2,3-Dibromo-N-methylmaleimide, a reagent increasingly utilized in bioconjugation and chemical synthesis. Adherence to strict safety protocols is paramount when working with this compound due to its potential hazards.

Chemical and Physical Properties

This compound is a solid organic compound with the following key properties:

| Property | Value | Reference |

| Synonyms | 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione, N-Methyl-2,3-dibromomaleimide | [1] |

| CAS Number | 3005-27-4 | [1] |

| Molecular Formula | C5H3Br2NO2 | [1] |

| Molecular Weight | 268.89 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 120 - 124 °C | [1] |

| Boiling Point | 105 °C (rough estimate) | [1] |

| Water Solubility | No data available | [1] |

| Partition Coefficient (log Pow) | 1.109 | [1] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is essential to handle this compound with appropriate personal protective equipment and in a controlled laboratory environment.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

Source:[2]

Toxicological Data

| Test | Result | Species |

| LD50 Oral | 500.1 mg/kg | Not specified |

| LD50 Intraperitoneal | 62 mg/kg | Mouse |

Source:[1]

Stability and Reactivity

The compound is chemically stable under standard ambient conditions.[3] However, it is incompatible with strong oxidizing agents.[4] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen bromide gas.[1]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid dust generation.[3]

Personal Protective Equipment

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | NIOSH-approved respirator if dust is generated and engineering controls are insufficient. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep away from food and drink.[3]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

Spill and Waste Disposal

-

In case of a spill, avoid generating dust.[3] Collect the spilled material using appropriate tools and place it in a sealed container for disposal.[3]

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Cysteine-Specific Protein Modification

This compound is a valuable reagent for the site-specific modification of cysteine residues in proteins and peptides, often used in bioconjugation to link molecules. The following is a general protocol for such a modification.

Materials

-

Protein containing an accessible cysteine residue

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (for disulfide reduction, if necessary)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting column for purification

Procedure

-

Protein Preparation: If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Removal of Reducing Agent: Remove the TCEP from the protein solution using a desalting column, exchanging the buffer to the degassed reaction buffer. This step is critical as residual reducing agents will react with the maleimide.

-

Conjugation Reaction: Immediately add a 10-20 fold molar excess of a freshly prepared stock solution of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF) to the reduced protein solution.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add a quenching reagent to a final concentration of 1-10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

-

Purification: Purify the resulting protein conjugate using a desalting column or other suitable chromatography method to remove excess reagents and byproducts.

-

Characterization: Analyze the purified conjugate by methods such as SDS-PAGE and mass spectrometry to confirm successful modification.

Experimental Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.

References

- 1. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

The Electrophilic Nature of Dibromomaleimides: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Bioconjugation Reagent

Dibromomaleimides (DBMs) have emerged as a powerful class of reagents in the fields of bioconjugation and drug development. Their unique chemical properties, particularly their enhanced electrophilicity, allow for rapid and specific reactions with nucleophiles, most notably thiols. This technical guide provides a comprehensive overview of the core principles governing the electrophilicity of dibromomaleimides, their applications in constructing advanced bioconjugates, and detailed experimental considerations for their use.

The Enhanced Electrophilicity of the Dibromomaleimide Core

The defining feature of dibromomaleimides is the presence of two bromine atoms attached to the carbon-carbon double bond of the maleimide ring. These electron-withdrawing bromine atoms significantly increase the electrophilicity of the double bond, making it highly susceptible to nucleophilic attack. This heightened reactivity is a key advantage over traditional maleimides in many bioconjugation applications.[1][2]

The reaction of dibromomaleimides with thiols, such as the side chain of cysteine residues in proteins, proceeds via a rapid Michael addition. This reaction is highly efficient, often requiring only stoichiometric amounts of the reagents and proceeding to completion in a short timeframe.[3][4] The initial adduction of a single thiol is followed by the substitution of the second bromine atom by another thiol, enabling the formation of stable dithiomaleimide linkages. This unique reactivity allows for the bridging of disulfide bonds in proteins, a critical application in stabilizing antibody-drug conjugates (ADCs) and other protein-based therapeutics.[1][5][6]

Quantitative Insights into Reactivity

While direct kinetic data for the reaction of dibromomaleimides is not extensively tabulated in the literature, comparative studies highlight their superior reactivity. For instance, the reaction of N-methylbromomaleimide and dibromomaleimide with the Grb2-SH2 (L111C) protein was found to be significantly faster than that of iodoacetamide, a common alkylating agent for cysteines.[1] The order of reactivity was determined to be N-methylbromomaleimide ≈ N-ethylmaleimide > dibromomaleimide >> iodoacetamide.[1]

The electrophilicity of substituted maleimides is also influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the imide substituent can further enhance the reactivity of the maleimide core.[2]

Table 1: Comparative Reactivity of Cysteine-Reactive Electrophiles

| Electrophile | Relative Reactivity with Grb2-SH2 (L111C) | Reference |

| N-methylbromomaleimide | ≈ N-ethylmaleimide | [1] |

| N-ethylmaleimide | ≈ N-methylbromomaleimide | [1] |

| Dibromomaleimide | < N-methylbromomaleimide/N-ethylmaleimide | [1] |

| Iodoacetamide | << Dibromomaleimide | [1] |

Key Applications in Bioconjugation and Drug Development

The versatile reactivity of dibromomaleimides has led to their widespread use in various bioconjugation strategies, particularly in the development of ADCs and other targeted therapies.

Disulfide Bond Bridging

A primary application of dibromomaleimides is the re-bridging of reduced disulfide bonds in proteins, especially antibodies.[5][6][7] This approach offers a site-selective conjugation strategy, leading to more homogeneous and stable ADCs compared to traditional methods that target lysine residues.[7][8][9] The resulting dithiomaleimide bridge helps to maintain the native structure and function of the antibody.[3][4]

Reversible Bioconjugation

The dithiomaleimide linkage formed from the reaction of dibromomaleimides with thiols is susceptible to cleavage under reducing conditions, such as those found in the cytoplasm of cells.[5][6] This property can be exploited for the controlled release of drugs from ADCs once they have been internalized by target cells. The linkage can be cleaved by an excess of thiols, such as glutathione, regenerating the original thiolated molecule.[1][10]

Fluorescent Labeling

Dithiomaleimide conjugates often exhibit fluorescence, a property that can be utilized for tracking and imaging applications. The fluorescence is induced upon conjugation of the dibromomaleimide with thiol-containing molecules.[5][11][12] This "turn-on" fluorescence provides a convenient method for monitoring the progress of conjugation reactions.[12]

Diels-Alder Reactions

Beyond Michael additions, maleimides, including dibromomaleimides, can participate in Diels-Alder reactions.[13][14][15] This [4+2] cycloaddition with a conjugated diene offers an alternative strategy for bioconjugation, providing stable linkages with different chemical properties compared to the thiol-maleimide adducts.[13][14]

Experimental Protocols

The following sections provide generalized protocols for key experiments involving dibromomaleimides. Researchers should optimize these protocols for their specific applications.

Synthesis of N-Substituted Dibromomaleimides

N-substituted dibromomaleimides are typically synthesized by the condensation of dibromomaleic anhydride with a primary amine, followed by cyclization.[7]

General Procedure:

-

Dissolve dibromomaleic anhydride in a suitable solvent (e.g., acetic acid).

-

Add the primary amine of interest to the solution.

-

Reflux the reaction mixture to induce ring closure.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.

-

Purify the product by recrystallization or column chromatography.

A milder, room-temperature method utilizing an N-methoxy carbonyl activated dibromomaleimide can also be employed for sensitive substrates.[7]

Protein Modification with Dibromomaleimide

This protocol describes the modification of a cysteine residue in a protein.

Materials:

-

Protein solution in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

-

Dibromomaleimide solution in an organic solvent (e.g., DMF)

-

Quenching reagent (e.g., a thiol like 2-mercaptoethanol)

Procedure:

-

Cool the protein solution to 0 °C.

-

Add the dibromomaleimide solution to the protein solution with gentle mixing.

-

Incubate the reaction mixture at 0 °C for a specified time (e.g., 2 hours).

-

Monitor the reaction progress by LC-MS to confirm the formation of the conjugate.

-

(Optional) Quench any unreacted dibromomaleimide by adding a quenching reagent.

-

Purify the modified protein using a suitable method (e.g., size-exclusion chromatography).

Disulfide Bridging of a Peptide (e.g., Somatostatin)

This protocol outlines the insertion of a dibromomaleimide into a disulfide bond of a peptide.[1]

Materials:

-

Peptide solution (e.g., somatostatin) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.2, with organic co-solvents like MeCN and DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution for disulfide reduction

-

Dibromomaleimide solution

Procedure:

-

Dissolve the peptide in the buffer to the desired concentration.

-

Add a slight excess (e.g., 1.1 equivalents) of TCEP to the peptide solution to reduce the disulfide bond.

-

Incubate the mixture at room temperature for a specified time (e.g., 1 hour).

-

Confirm the completeness of the reduction by LC-MS.

-

Add a slight excess (e.g., 1.1 equivalents) of the dibromomaleimide solution to the reduced peptide.

-

Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

-

Confirm the quantitative formation of the bridged conjugate by LC-MS.

Hydrolysis of Dithiomaleimide to Maleamic Acid

The dithiomaleimide linkage can be hydrolyzed to a more stable maleamic acid, which is particularly important for in vivo applications to prevent retro-Michael reactions.[8][9]

Procedure:

-

After the disulfide bridging reaction, adjust the pH of the solution to be mildly basic (e.g., pH 8.5).[7]

-

Incubate the reaction mixture at room temperature.

-

Monitor the hydrolysis by monitoring the disappearance of the dithiomaleimide absorbance at its λmax (typically around 402-406 nm).[2][7]

-

The hydrolysis is typically complete within a few hours.[7]

Conclusion

Dibromomaleimides represent a versatile and highly reactive class of reagents for bioconjugation. Their enhanced electrophilicity allows for efficient and site-specific modification of proteins and other biomolecules. The ability to bridge disulfide bonds, undergo reversible thiol exchange, and participate in Diels-Alder reactions makes them invaluable tools in the development of next-generation antibody-drug conjugates, targeted therapeutics, and advanced biomaterials. A thorough understanding of their reactivity and careful optimization of experimental protocols are crucial for harnessing the full potential of these powerful chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 8. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]

- 12. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]

- 13. [PDF] Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. | Semantic Scholar [semanticscholar.org]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Theoretical Underpinnings of Dibromomaleimide Reactivity: A Technical Guide for Drug Development Professionals

Introduction

Dibromomaleimides have emerged as a pivotal class of reagents in the realm of bioconjugation, particularly for the site-specific modification of proteins and the development of advanced therapeutics such as antibody-drug conjugates (ADCs). Their utility is rooted in their unique reactivity towards nucleophiles, most notably the thiol groups of cysteine residues. This technical guide provides an in-depth exploration of the theoretical studies underpinning dibromomaleimide reactions, offering researchers, scientists, and drug development professionals a comprehensive understanding of the electronic factors and reaction pathways that govern their chemical behavior. While extensive literature exists on the practical applications of dibromomaleimides, this guide focuses on the computational and theoretical perspectives that inform their rational design and optimization.

Core Concepts: Electronic Structure and Reactivity

The reactivity of 3,4-dibromomaleimide is fundamentally governed by the electronic distribution within the maleimide ring. Quantum chemical studies, specifically Density Functional Theory (DFT), have been employed to elucidate the electrophilic nature of the carbon atoms susceptible to nucleophilic attack.

One such study investigated the partial charges on the carbon atoms of 3,4-dibromomaleimide using the B3LYP/6-31+G(d) level of theory. The calculations revealed that the two carbon atoms bonded to the bromine atoms (C3 and C4) possess a significant positive partial charge.[1] This positive charge indicates that these positions are electron-deficient and are therefore highly susceptible to attack by nucleophiles.

Data Presentation: Calculated Mulliken Charges

The following table summarizes the calculated Mulliken partial charges on the key atoms of the 3,4-dibromomaleimide molecule, as determined by DFT calculations.[1] This quantitative data provides a theoretical basis for understanding the regioselectivity of nucleophilic substitution reactions.

| Atom | Mulliken Partial Charge (e) |

| C3 (Carbon bonded to Br) | +0.258 |

| C4 (Carbon bonded to Br) | +0.258 |

Table 1: Calculated Mulliken partial charges for 3,4-dibromomaleimide at the B3LYP/6-31+G(d) level of theory.[1]

The identical positive charge on both C3 and C4 suggests that both positions are equally activated for nucleophilic attack. This intrinsic electronic property is a key determinant of the reaction pathways observed in experimental settings.

Reaction Mechanisms: A Theoretical Perspective

The primary reaction of dibromomaleimides of interest in drug development is their sequential nucleophilic substitution with thiols, particularly from cysteine residues in proteins. This reaction is central to their application in disulfide bond re-bridging.

Nucleophilic Substitution with Thiols

The reaction proceeds via a two-step nucleophilic substitution mechanism. In the context of disulfide bridging, a reducing agent first cleaves a disulfide bond to generate two free thiol groups. These thiols then sequentially attack the electrophilic carbon atoms of the dibromomaleimide.

The first thiol attack results in the displacement of a bromide ion and the formation of a monobromo-monothio-maleimide intermediate. A second intramolecular or intermolecular thiol then attacks the remaining brominated carbon, displacing the second bromide ion and forming a stable dithiomaleimide bridge.

Hydrolysis of Dithiomaleimide Adducts

Following the formation of the dithiomaleimide bridge, a subsequent hydrolysis reaction can occur, particularly under basic conditions. This hydrolysis involves the opening of the maleimide ring to form a maleamic acid derivative. This process is often considered beneficial in bioconjugation as it can lead to a more stable and homogeneous product. The electron-withdrawing nature of the bromine atoms in the parent dibromomaleimide has been shown to activate the imide group towards hydrolysis.[2]

References

Methodological & Application

Application Notes & Protocols: Site-Specific Cysteine Modification using 2,3-Dibromo-N-methylmaleimide

Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the creation of advanced biotherapeutics, diagnostics, and research tools. Among the 20 canonical amino acids, cysteine is a prime target for selective conjugation due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance.[1] Maleimide-based reagents are widely used for cysteine modification; however, traditional maleimides form irreversible linkages and offer a single point of attachment.[2][3]